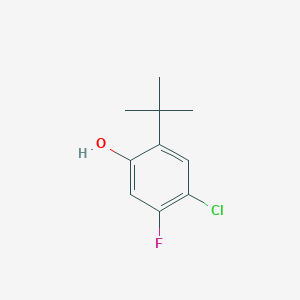
2-(Tert-butyl)-4-chloro-5-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butyl)-4-chloro-5-fluorophenol is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-chloro-5-fluorophenol typically involves the introduction of the tert-butyl, chloro, and fluoro substituents onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where tert-butyl chloride, chlorine gas, and fluorine gas are used as reagents. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
2-(Tert-butyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine and fluorine substituents can be reduced under specific conditions.
Substitution: The tert-butyl, chloro, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide or sodium methoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols and other reduced products.
Substitution: Phenols with different substituents replacing the tert-butyl, chloro, or fluoro groups.
科学的研究の応用
2-(Tert-butyl)-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(Tert-butyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the tert-butyl, chloro, and fluoro substituents can influence the compound’s lipophilicity and reactivity. These interactions can affect enzyme activity, cell membrane integrity, and other biological processes.
類似化合物との比較
Similar Compounds
2-(Tert-butyl)-4-chlorophenol: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
2-(Tert-butyl)-5-fluorophenol: Lacks the chlorine substituent, leading to different chemical and biological properties.
4-Chloro-5-fluorophenol: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness
2-(Tert-butyl)-4-chloro-5-fluorophenol is unique due to the combination of the tert-butyl, chloro, and fluoro substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H12ClFO |
|---|---|
分子量 |
202.65 g/mol |
IUPAC名 |
2-tert-butyl-4-chloro-5-fluorophenol |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3 |
InChIキー |
XSPXXGGLBVNKPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















